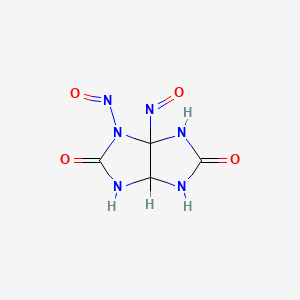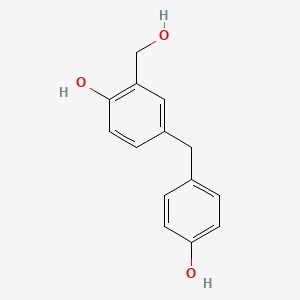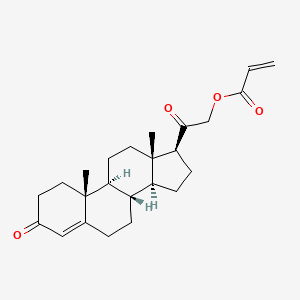
Deglucopterocereine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deglucopterocereine is a natural product found in Pterocereus gaumeri with data available.
Wissenschaftliche Forschungsanwendungen
Biochemical Testing and Imaging for Neuroendocrine Tumors
Deglucopterocereine has been implicated in the biochemical testing and imaging of pheochromocytoma and paraganglioma (PPGL), rare neuroendocrine tumors. Clinical practice guidelines recommend initial biochemical testing for PPGLs, including measurements of plasma-free or urinary fractionated metanephrines. Imaging modalities such as computed tomography and magnetic resonance imaging are crucial for initial imaging, with (123)I-metaiodobenzylguanidine scintigraphy being particularly useful for metastatic PPGLs. The involvement of Deglucopterocereine in this domain could be significant, considering the precision required in the diagnosis and management of these tumors (Lenders et al., 2014).
Advancements in Dielectrophoresis Technology
Dielectrophoresis (DEP), a technology used for manipulating micro and nanoparticles, including biologically derived molecules like proteins and cells, has seen significant advancements and applications in the last decade. Deglucopterocereine might play a role in the applications of DEP in biological and clinical contexts. This novel technique is crucial for fabricating structures and manipulating particles at the nano and microscale, which are essential for biological and medical-focused applications as well as microfabrication. Considering the precise and non-invasive nature of DEP, the potential involvement of Deglucopterocereine in enhancing the specificity and efficiency of this technology is noteworthy (Sarno et al., 2020).
Ethical Considerations in Fish Research
In the domain of biological research, particularly concerning fish, ethical considerations are paramount. Deglucopterocereine might have implications in refining common methods used in fish research. The focus is on maximizing the benefits of research to humans or animals while minimizing welfare or survival costs to the study animals. The substance could be relevant in the use of anaesthetics and analgesics and in marking individuals for identification purposes. This is particularly crucial considering the growing pressure on the scientific community to take more responsibility for the welfare of the animals used in their studies (Sloman et al., 2019).
Neuroendocrine Insights from Pheochromocytomas and Paragangliomas
Deglucopterocereine may contribute to the understanding of the pathophysiology and genetic aspects of pheochromocytomas and paragangliomas (PPGLs), as these neuroendocrine neoplasms often present with secondary hypertension. The role of Deglucopterocereine in the diagnostic and therapeutic algorithms for these tumors could be substantial, given the complexity of these conditions and the need for precise management strategies (Pappachan et al., 2018).
Eigenschaften
CAS-Nummer |
70475-63-7 |
|---|---|
Produktname |
Deglucopterocereine |
Molekularformel |
C13H19NO4 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C13H19NO4/c1-14-5-4-8-9(10(14)7-15)6-11(17-2)13(18-3)12(8)16/h6,10,15-16H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
CGNTUKTXUKHAEG-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C(=C(C=C2C1CO)OC)OC)O |
Kanonische SMILES |
CN1CCC2=C(C(=C(C=C2C1CO)OC)OC)O |
Synonyme |
deglucopterocereine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-[(2-bromophenyl)methyl]-2-oxo-3-pyridinyl]butanamide](/img/structure/B1208310.png)
![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)
![4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine](/img/structure/B1208314.png)
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)

![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)
![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1208320.png)
![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)




